molecular formula C9H7ClN2 B8287684 4-Chloro-5-cyclopropylpicolinonitrile

4-Chloro-5-cyclopropylpicolinonitrile

Cat. No.: B8287684
M. Wt: 178.62 g/mol
InChI Key: ZYAAQHHDPBYIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-cyclopropylpicolinonitrile is a substituted pyridine derivative featuring a nitrile group at position 2, a chlorine atom at position 4, and a cyclopropyl moiety at position 5. The cyclopropyl group introduces steric strain and unique electronic effects, which may enhance binding specificity or modulate reactivity compared to other substituents .

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

4-chloro-5-cyclopropylpyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2/c10-9-3-7(4-11)12-5-8(9)6-1-2-6/h3,5-6H,1-2H2

InChI Key

ZYAAQHHDPBYIEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(N=C2)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts 4-Chloro-5-cyclopropylpicolinonitrile with two structurally related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties
This compound* C₉H₆ClN₂ 178.61 Cl (4), Cyclopropyl (5) Moderate steric hindrance, strained ring system
4-Chloro-5-iodopicolinonitrile C₆H₂ClIN₂ 264.45 Cl (4), I (5) High reactivity (iodine as a leaving group)
3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile C₁₇H₁₃ClN₂O 296.76 Cl (3), Propoxyphenyl ethynyl (5) High lipophilicity, extended conjugation

*Note: Molar mass for this compound is calculated based on its inferred molecular formula (C₉H₆ClN₂).

Key Observations:
  • Iodine Substituent: The iodine atom in 4-chloro-5-iodopicolinonitrile facilitates nucleophilic substitution reactions due to its weak C-I bond, making it valuable in cross-coupling chemistry . Propoxyphenyl Ethynyl Group: Enhances lipophilicity and π-conjugation, favoring applications in materials science or as a pharmacophore in drug discovery .

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